molecular formula C16H9BrClNO3 B12200024 7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12200024
M. Wt: 378.60 g/mol
InChI Key: UGXDGSVYDFOWNR-UHFFFAOYSA-N
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Description

7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylamine and 7-bromo-4-chlorochromene.

    Condensation Reaction: The 4-chlorophenylamine is reacted with 7-bromo-4-chlorochromene in the presence of a suitable condensing agent, such as acetic anhydride, under controlled temperature and pH conditions.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-4-chlorochromene: Shares a similar chromene core but lacks the carboxamide group.

    4-chlorophenylamine: Contains the phenylamine moiety but lacks the chromene structure.

Uniqueness

7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H9BrClNO3

Molecular Weight

378.60 g/mol

IUPAC Name

7-bromo-N-(4-chlorophenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H9BrClNO3/c17-9-1-6-12-13(20)8-15(22-14(12)7-9)16(21)19-11-4-2-10(18)3-5-11/h1-8H,(H,19,21)

InChI Key

UGXDGSVYDFOWNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)Cl

Origin of Product

United States

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